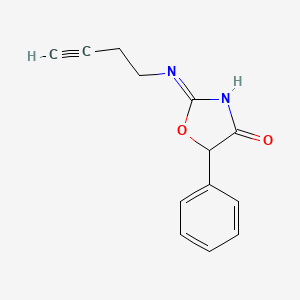
2-(3-Butynylamino)-5-phenyl-2-oxazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a phenyl group and an amino group attached to a butynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylprop-2-yn-1-amine with an appropriate oxazole precursor in the presence of a base catalyst. The reaction is usually carried out in a mixed solvent system, such as acetonitrile and water, and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives with various alkyl or aryl groups.
科学的研究の応用
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
作用機序
The mechanism of action of 2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
2-(3-But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: A compound with a similar butynyl group and diazirine ring.
4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains an E3 ligase ligand with an alkyl linker and a terminal alkyne.
Uniqueness
2-(But-3-yn-1-ylamino)-5-phenyloxazol-4(5H)-one is unique due to its oxazole ring structure combined with a butynylamino group, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
40504-78-7 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
2-but-3-ynylimino-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H12N2O2/c1-2-3-9-14-13-15-12(16)11(17-13)10-7-5-4-6-8-10/h1,4-8,11H,3,9H2,(H,14,15,16) |
InChIキー |
LCZBRGYVUAMELH-UHFFFAOYSA-N |
正規SMILES |
C#CCCN=C1NC(=O)C(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)


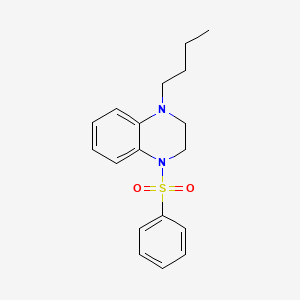
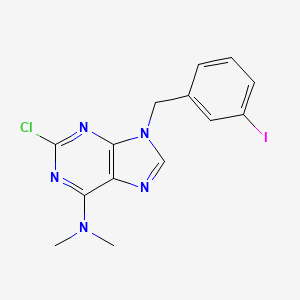




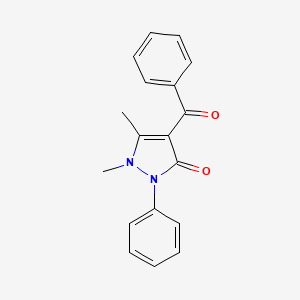
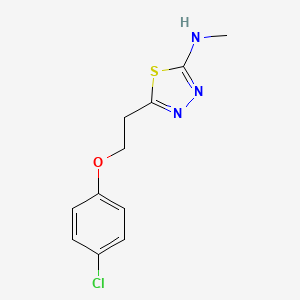
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol](/img/structure/B12917346.png)
